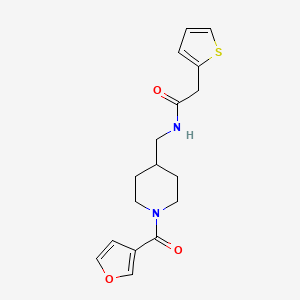
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's molecular formula is C21H26N2O5S, and it features a complex structure that includes a piperidine ring, a furan carbonyl moiety, and a thiophene group. The presence of these heterocycles suggests potential interactions with various biological targets.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in critical metabolic pathways. For instance, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively .
- Receptor Modulation : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways that could lead to therapeutic effects such as anti-inflammatory or analgesic responses .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values suggest significant efficacy, particularly when used in combination with other antibiotics, enhancing their effectiveness .
Antimicrobial Studies
Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. Key findings include:
- Efficacy Against Pathogens : The compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 0.22 to 0.25 μg/mL .
- Synergistic Effects : When combined with established antibiotics like Ciprofloxacin and Ketoconazole, the compound showed synergistic effects, significantly reducing the MICs of these drugs .
Toxicity and Safety Profile
Toxicity assessments have indicated that this compound possesses low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile for further development .
Comparative Analysis
To contextualize the biological activity of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Structure | MIC (μg/mL) | Notable Activity |
|---|---|---|---|
| N'-(4-methoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide | Structure | 0.25 | Antimicrobial |
| N'-(4-chloro phenoxy)-N-{[1-(furan carbonyl)piperidin]methyl}acetamide | Structure | 0.30 | Antitumor |
The comparative analysis highlights the unique properties of this compound, particularly its potent antimicrobial activity and low toxicity.
Case Studies
In a recent case study involving the synthesis and evaluation of various derivatives, researchers found that modifications to the piperidine ring or the introduction of different substituents on the thiophene moiety could enhance biological activity. This underscores the importance of structural optimization in drug development.
Eigenschaften
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-16(10-15-2-1-9-23-15)18-11-13-3-6-19(7-4-13)17(21)14-5-8-22-12-14/h1-2,5,8-9,12-13H,3-4,6-7,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMLDNCSWTAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CS2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














